2-Methylimidazo[1,2-a]pyridine-3,8-diol
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Overview
Description
2-Methylimidazo[1,2-a]pyridine-3,8-diol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and hydroxyl groups at positions 3 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridine-3,8-diol typically involves the reaction of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminopyridine with formaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridine-3,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Halogenation reactions, such as bromination or iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use molecular bromine or iodine in solvents like chloroform.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, oxidized quinones, and reduced forms of the original compound .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-3,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-3,8-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminoimidazo[1,2-a]pyridine: Known for its antimicrobial and antiviral properties.
2-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the hydroxyl groups at positions 3 and 8.
3-Bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with enhanced antimicrobial activity.
Uniqueness
2-Methylimidazo[1,2-a]pyridine-3,8-diol is unique due to the presence of hydroxyl groups at positions 3 and 8, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3,8-diol |
InChI |
InChI=1S/C8H8N2O2/c1-5-8(12)10-4-2-3-6(11)7(10)9-5/h2-4,11-12H,1H3 |
InChI Key |
PVFHNJDDKLUENX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)O)O |
Origin of Product |
United States |
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